![molecular formula C27H22O3 B11167586 3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11167586.png)
3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a biphenyl substituent at position 3 and a butyl chain at position 5 of the core 7H-furo[3,2-g]chromen-7-one scaffold. This compound belongs to the psoralen family, known for their photochemical and biological activities, including immunoproteasome inhibition, cytochrome P450 (CYP) modulation, and melanogenesis enhancement .
Preparation Methods
Preparation Methodologies
Furochromenone Core Synthesis via Cyclization
The furochromenone core is synthesized through acid- or base-mediated cyclization of keto-ester precursors. A representative route involves:
Step 1: Formation of Chromenone Intermediate
-
React 5-butyl-7-hydroxycoumarin with acetyl chloride in acetic anhydride to form 7-acetoxy-5-butylcoumarin.
-
Hydrolyze the acetate under basic conditions to regenerate the hydroxyl group.
Step 2: Furan Ring Annulation
-
Treat the coumarin derivative with furfuraldehyde and p-toluenesulfonic acid (PTSA) in refluxing ethanol to induce cyclization, forming the furochromenone skeleton.
Key Data
Parameter | Value | Source |
---|---|---|
Cyclization Yield | 58–65% | |
Catalyst | PTSA (10 mol%) |
Sequential Alkylation for Butyl Group Incorporation
The butyl chain is introduced early in the synthesis to avoid steric interference during subsequent coupling steps. Two approaches are prevalent:
Method A: Direct Alkylation of Hydroxycoumarin
-
React 7-hydroxycoumarin with 1-bromobutane and potassium tert-butoxide in DMF at 80°C for 12 hours .
Method B: Pre-functionalized Boronic Acid Intermediates
-
Synthesize 5-butylfurochromenone-boronic ester via Miyaura borylation, enabling downstream Suzuki coupling.
Industrial-Scale Production and Optimization
Industrial protocols emphasize cost efficiency and scalability:
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
-
Solvent Recycling : Toluene and ethanol are recovered via distillation, minimizing waste.
-
Catalyst Recovery : Palladium is reclaimed using scavenger resins, reducing costs by 30%.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
Suzuki Coupling | 66 | 98 | 120 | High |
Cyclization | 65 | 95 | 90 | Moderate |
Direct Alkylation | 78 | 97 | 80 | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
3-(4-Biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development due to its unique chemical structure and biological activity .
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, certain furochromenes have been shown to activate the cAMP/PKA and MAPKs signaling pathways, which play a crucial role in various cellular processes . These interactions can lead to the modulation of gene expression and protein activity, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 3
The position 3 substituent critically influences biological activity:
- 3-(4-Methoxyphenyl)-5-phenyl derivative (CID 1801537): Exhibits a methoxy group on the phenyl ring, enhancing electron density. This derivative shows moderate CYP 3A4 inhibition but reduced immunoproteasome activity compared to oxathiazolone-warhead analogs .
- 3-(4-Chlorophenyl)-6-benzyl derivative (CID 1836013): The electron-withdrawing chlorine and benzyl groups improve binding to hydrophobic enzyme pockets, increasing cytotoxicity in cancer cell models .
Substituent Effects at Position 5
Position 5 modifications affect solubility and target engagement:
- 5-((Diethylamino)methyl)-3-phenyl derivative: The diethylamino group increases water solubility and upregulates melanin synthesis via cAMP/PKA signaling, demonstrating 2.5-fold higher activity than psoralen .
- 5-Methyl and 5-benzyl derivatives: Methyl groups (e.g., 6-butyl-5-methyl-3-phenyl analog) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- 5-Butyl target compound : The butyl chain balances lipophilicity and steric effects, likely optimizing tissue penetration while maintaining moderate solubility .
Core Scaffold Modifications
- 7-Oxo derivatives (e.g., 7-oxo-3-phenyl-5-carbaldehyde): The ketone group at position 7 increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes like CYP 3A4 .
- Bergamottin analogs (e.g., SL-BM (10)): Geranyl side chains improve interaction with lipid-rich environments, relevant for membrane-bound targets like Kv1.3 channels .
Immunoproteasome Inhibition
Psoralen derivatives with electron-deficient warheads (e.g., oxathiazolone) at position 3 show superior β5i subunit inhibition (IC₅₀ = 0.2 µM) compared to biphenyl or methoxyphenyl analogs (IC₅₀ = 1.5–3.0 µM) . The target compound’s biphenyl group may partially mimic oxathiazolone’s electronic effects but lacks covalent binding capacity, suggesting lower potency.
Melanogenesis and Anti-Vitiligo Effects
Derivatives with polar substituents (e.g., diethylamino or hydroxy groups) at position 5 activate cAMP/PKA and MAPK pathways, increasing tyrosinase activity by 40–60% . The target compound’s butyl chain may enhance cell membrane penetration, though its non-polar nature could reduce direct enzyme interactions.
CYP 3A4 Inhibition
Rigid side chains at position 4 (e.g., compound 9a with a hexyloxy group) exhibit stronger CYP 3A4 inhibition (Ki = 8 µM) than flexible analogs. The target compound’s lack of position 4 substitution likely minimizes CYP interactions, reducing off-target effects .
Physicochemical Properties
Compound | Molecular Formula | LogP | Water Solubility (mg/mL) | Bioavailability Score |
---|---|---|---|---|
Psoralen (parent) | C₁₁H₆O₃ | 2.1 | 0.05 | 0.55 |
3-(4-Biphenylyl)-5-butyl target | C₂₄H₂₀O₃ | 5.3 | 0.01 | 0.65 |
5-((Diethylamino)methyl)-3-phenyl | C₂₂H₂₁NO₃ | 3.8 | 1.2 | 0.75 |
CID 1836013 (6-benzyl-3-Cl) | C₂₅H₁₇ClO₃ | 6.1 | <0.01 | 0.45 |
Key Observations :
- The target compound’s high LogP (5.3) suggests strong lipid membrane affinity but poor aqueous solubility.
- Diethylamino-substituted analogs achieve better solubility-bioavailability balance .
Biological Activity
3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class, characterized by its unique structural features, including a biphenyl substitution and a butyl group. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, antifungal, and anticancer properties.
- Molecular Formula : C27H22O3
- Molecular Weight : 394.462 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 610.4 ± 43.0 °C at 760 mmHg
- LogP : 7.89 (indicating high lipophilicity)
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antifungal Activity :
-
Anti-inflammatory Properties :
- The compound has been linked to anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This activity could have implications for conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential :
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The biphenyl moiety may enhance interaction with biological targets due to its structural complexity.
- The butyl group may influence the lipophilicity and membrane permeability of the compound, facilitating its biological effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Introducing the biphenyl moiety via Suzuki-Miyaura cross-coupling with a boronic acid derivative and a halogenated furochromenone precursor.
- Alkylation : Installing the butyl group at the 5-position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Cyclization : Forming the fused furochromenone core via acid- or base-catalyzed intramolecular cyclization .
Optimization strategies : - Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve yield (70–85%).
- Control temperature (80–100°C) and solvent polarity (DMF vs. THF) to minimize side reactions.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Resolves ambiguities in fused ring systems and substituent orientation.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 428.2 [M+H]⁺).
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., biphenyl protons at δ 7.4–7.6 ppm, butyl CH₂ at δ 1.2–1.5 ppm) .
Q. What in vitro models demonstrate the compound’s baseline biological activity?
- Mitochondrial assays : Measure interactions with potassium channels using isolated rat liver mitochondria. Compare fluorescence quenching of Rhodamine 123 to derivatives like PAPTP (EC₅₀ ~5 µM) .
- Enzyme inhibition : Screen against kinases (e.g., GSK-3β) via ADP-Glo™ assays, noting IC₅₀ values relative to morpholinomethyl analogs .
Advanced Research Questions
Q. How do structural modifications at the 5-butyl position affect mitochondrial targeting?
- Comparative studies : Replace the butyl group with shorter (propyl) or branched (isobutyl) chains. Observe reduced mitochondrial accumulation (20–40% lower) via confocal imaging with MitoTracker® Red.
- Rationale : Longer alkyl chains enhance lipophilicity (logP ~3.8 vs. 2.5 for propyl), improving membrane permeability .
Q. Can hybrid DFT functionals accurately predict the compound’s electronic properties and stability?
- Methodology : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps (ΔE ~4.2 eV) and Mulliken charges. Compare with experimental UV-Vis spectra (λmax ~320 nm).
- Validation : Exact-exchange inclusion (e.g., Becke’s 1993 functional) reduces average deviation to <3 kcal/mol in thermochemical data .
Q. What conflicting pharmacokinetic data exist in rodent models, and how can formulation strategies resolve them?
- Discrepancies : Oral bioavailability ranges from 12% (Wistar rats) to 28% (Sprague-Dawley) due to variable first-pass metabolism.
- Solutions :
Q. How does the biphenyl moiety enhance selectivity in anticancer assays compared to benzodioxepin-fused analogs?
- Mechanistic insight : The planar biphenyl group intercalates into DNA (Kd ~1.2 µM vs. 3.5 µM for benzodioxepin analogs), inducing topoisomerase II inhibition.
- Validation : Comet assays show 3-fold higher DNA damage in MCF-7 cells at 10 µM .
Q. What experimental validation is required for in silico docking predictions with GSK-3β?
Properties
Molecular Formula |
C27H22O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-butyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-2-3-7-21-14-27(28)30-26-16-25-23(15-22(21)26)24(17-29-25)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-17H,2-3,7H2,1H3 |
InChI Key |
KOVNBQVUSSACOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.